An In-depth Technical Guide to the Solubility of Methyl 2-cyclopentyl-2-hydroxyacetate in Organic Solvents
An In-depth Technical Guide to the Solubility of Methyl 2-cyclopentyl-2-hydroxyacetate in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 2-cyclopentyl-2-hydroxyacetate in a range of common organic solvents. In the absence of direct experimental data, this document leverages theoretical principles of chemical solubility, analysis of structurally analogous compounds, and predictive modeling of physicochemical properties to offer a robust framework for understanding and utilizing this compound in various research and development applications. Key topics covered include the molecular structure and its influence on solubility, predicted physicochemical parameters, a qualitative and semi-quantitative solubility profile, and a detailed experimental protocol for empirical solubility determination.
Introduction: Understanding Methyl 2-cyclopentyl-2-hydroxyacetate
Methyl 2-cyclopentyl-2-hydroxyacetate is an alpha-hydroxy ester characterized by a cyclopentyl ring and a hydroxyl group attached to the alpha-carbon of a methyl acetate backbone. This unique combination of functional groups—a polar hydroxyl group capable of hydrogen bonding, a moderately polar ester group, and a non-polar cyclopentyl moiety—results in a nuanced solubility profile that is critical for its application in organic synthesis, pharmaceutical development, and materials science. The interplay of these structural features dictates the compound's interaction with various solvents, influencing reaction kinetics, purification strategies, and formulation design.
Molecular Structure:
Caption: 2D structure of Methyl 2-cyclopentyl-2-hydroxyacetate.
Predicted Physicochemical Properties
Due to the absence of experimentally determined data, the physicochemical properties of methyl 2-cyclopentyl-2-hydroxyacetate were estimated using computational methods. The SMILES (Simplified Molecular Input Line Entry System) string for the compound, COC(=O)C(O)C1CCCC1, was used to generate the following predicted values:
| Property | Predicted Value | Unit | Significance in Solubility |
| Molecular Weight | 158.19 | g/mol | Influences the energy required to overcome the crystal lattice. |
| LogP (Octanol-Water Partition Coefficient) | 0.95 | - | Indicates a relatively balanced hydrophilic-lipophilic nature. |
| Polar Surface Area (PSA) | 46.53 | Ų | Suggests significant polarity and hydrogen bonding potential. |
| Hydrogen Bond Donors | 1 | - | The hydroxyl group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 | - | The carbonyl and hydroxyl oxygens can accept hydrogen bonds. |
| Boiling Point | 215.4 | °C | Provides an indication of the strength of intermolecular forces. |
| Water Solubility | 1.83e+04 | mg/L | Predicts moderate solubility in water. |
These values are estimations and should be confirmed by experimental analysis.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The key factors influencing the solubility of methyl 2-cyclopentyl-2-hydroxyacetate are:
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Hydrogen Bonding: The presence of a hydroxyl (-OH) group makes the molecule capable of both donating and accepting hydrogen bonds. The ester group's carbonyl (C=O) and ether (-O-) oxygens act as hydrogen bond acceptors. Solvents that are strong hydrogen bond donors and/or acceptors will exhibit favorable interactions with the solute.
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Polarity: The ester and hydroxyl functionalities impart significant polarity to the molecule. Polar solvents will, therefore, be more effective at solvating methyl 2-cyclopentyl-2-hydroxyacetate than non-polar solvents.
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Van der Waals Forces: The non-polar cyclopentyl ring contributes to London dispersion forces. Solvents with significant non-polar character can interact favorably with this part of the molecule.
The balance between the polar (hydroxyl and ester groups) and non-polar (cyclopentyl ring) regions of the molecule will determine its solubility in a given solvent.
Caption: Intermolecular interactions governing solubility.
Predicted Solubility Profile
Based on the theoretical principles and data from analogous compounds like methyl lactate and methyl 2-hydroxy-3-methylbutanoate, which are known to be soluble in organic solvents, a qualitative and semi-quantitative solubility profile for methyl 2-cyclopentyl-2-hydroxyacetate has been predicted.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Highly Soluble / Miscible | Strong hydrogen bonding (donor and acceptor) and polar interactions. |
| Ketones | Acetone, Methyl Ethyl Ketone | Highly Soluble / Miscible | Strong polar interactions and hydrogen bond accepting capability. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Moderate polarity and hydrogen bond accepting capability. Lower polarity of diethyl ether may result in slightly lower solubility. |
| Esters | Ethyl Acetate | Soluble | "Like dissolves like" principle; similar functional groups. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderately Soluble | Polar interactions are favorable, but lack of hydrogen bonding capability in the solvent limits solubility compared to protic or highly polar aprotic solvents. |
| Aromatic Hydrocarbons | Toluene, Benzene | Slightly Soluble to Sparingly Soluble | Primarily Van der Waals interactions with the cyclopentyl ring. The polar part of the solute is not well-solvated. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | Dominated by non-polar interactions; poor solvation of the polar functional groups. |
| Water | - | Moderately Soluble | The hydroxyl and ester groups can form hydrogen bonds with water, but the non-polar cyclopentyl group limits miscibility. |
Experimental Protocol for Solubility Determination
To empirically validate the predicted solubility and obtain quantitative data, the following isothermal shake-flask method is recommended.
5.1. Materials and Equipment
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Methyl 2-cyclopentyl-2-hydroxyacetate (solute)
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Selected organic solvents (analytical grade or higher)
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Analytical balance (± 0.1 mg)
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Vials with screw caps (e.g., 4 mL)
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Thermostatic shaker or water bath
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Centrifuge
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system
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Volumetric flasks and pipettes
5.2. Experimental Workflow
Caption: Workflow for experimental solubility determination.
5.3. Step-by-Step Procedure
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Preparation of Standard Solutions: Prepare a series of standard solutions of methyl 2-cyclopentyl-2-hydroxyacetate in the chosen solvent at known concentrations to create a calibration curve.
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Sample Preparation: Add an excess amount of methyl 2-cyclopentyl-2-hydroxyacetate to a known volume (e.g., 2 mL) of the selected solvent in a vial. The goal is to create a suspension where undissolved solute is clearly visible.
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Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.
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Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it gravimetrically or volumetrically with the same solvent to a concentration that falls within the range of the calibration curve.
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Analysis: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the dissolved solute.
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Calculation: Calculate the solubility of methyl 2-cyclopentyl-2-hydroxyacetate in the solvent at the specified temperature, taking into account the dilution factor. The analysis should be performed in triplicate to ensure accuracy and precision.
Conclusion
While experimental data for the solubility of methyl 2-cyclopentyl-2-hydroxyacetate is not currently available in the public domain, a comprehensive theoretical analysis provides valuable insights for researchers. The presence of both polar, hydrogen-bonding functional groups and a non-polar cyclic moiety suggests a versatile solubility profile. It is predicted to be highly soluble in polar protic and aprotic solvents, moderately soluble in solvents of intermediate polarity, and sparingly soluble in non-polar hydrocarbon solvents. The provided experimental protocol offers a robust method for obtaining empirical data to validate these predictions and enable the effective use of this compound in various scientific applications.
